![molecular formula C10H13BrS B1532124 2-Bromo-3-cyclohexylthiophene CAS No. 241477-71-4](/img/structure/B1532124.png)
2-Bromo-3-cyclohexylthiophene
Overview
Description
2-Bromo-3-cyclohexylthiophene is a chemical compound with the molecular formula C10H13BrS . It is used in the synthesis of well-defined head-to-tail-type oligothiophenes which are used in a number of high-technology applications including OLEDs .
Synthesis Analysis
The synthesis of 2-Bromo-3-cyclohexylthiophene involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids . The different substituents present on arylboronic acids have significant electronic effects on the overall properties of the product .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-cyclohexylthiophene is characterized by a bromine atom and a cyclohexyl group attached to a thiophene ring . The molecular weight of the compound is 245.18 .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis
2-Bromo-3-cyclohexylthiophene is a liquid at 20°C . It should be stored under inert gas in a well-ventilated place, and kept away from light, air, and heat .Scientific Research Applications
Comprehensive Analysis of 2-Bromo-3-cyclohexylthiophene Applications
2-Bromo-3-cyclohexylthiophene is a versatile chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Organic Semiconductor Building Blocks: 2-Bromo-3-cyclohexylthiophene serves as a building block in the synthesis of organic semiconductors . These materials are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmacological Research: Thiophene derivatives, including 2-Bromo-3-cyclohexylthiophene, have been studied for their pharmacological properties . They are involved in the synthesis of compounds with potential anti-thrombolytic, haemolytic, and biofilm inhibition activities, which are essential in developing new medications.
Corrosion Inhibition: In industrial chemistry, thiophene compounds are known to act as corrosion inhibitors . The application of 2-Bromo-3-cyclohexylthiophene in this field could lead to the development of more efficient and environmentally friendly corrosion-resistant materials.
Material Science: The incorporation of 2-Bromo-3-cyclohexylthiophene in material science research can lead to advancements in the properties of materials used in various industries, potentially improving durability and functionality .
Organic Synthesis: This compound is used in organic synthesis, particularly in palladium-catalyzed Suzuki cross-coupling reactions . This method is pivotal for creating complex organic molecules, which are the backbone of many pharmaceuticals and agrochemicals.
Biological Activity Studies: Research into the biological activity of thiophene derivatives can lead to the discovery of new drugs with anticancer, anti-inflammatory, and antimicrobial properties .
Advanced Compound Development: 2-Bromo-3-cyclohexylthiophene is instrumental in the development of advanced compounds with a variety of biological effects, which is a significant interest for medicinal chemists .
Analytical Chemistry: The compound’s derivatives can be used to study their spectroscopic values in analytical chemistry, providing insights into the structural and electronic properties of new materials .
Future Directions
properties
IUPAC Name |
2-bromo-3-cyclohexylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJXHGQCXKIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(SC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.